molecular formula C20H25BO2 B14033710 2-(2-Ethyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14033710
M. Wt: 308.2 g/mol
InChI Key: QGINVODAXDWLBK-UHFFFAOYSA-N
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Description

2-(2-Ethyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a biphenyl group substituted with an ethyl group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethylbiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Ethyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid in the presence of water and an acid or base.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Toluene, DMF, or ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Scientific Research Applications

2-(2-Ethyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond. The molecular targets include the aryl or vinyl halide and the boronic ester, and the pathways involved are the catalytic cycles of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but without the ethyl group on the biphenyl moiety.

    4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane: Contains a vinyl group instead of an ethyl group.

Uniqueness

2-(2-Ethyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethyl group on the biphenyl moiety, which can influence its reactivity and selectivity in chemical reactions. This compound’s specific structure allows for unique interactions in cross-coupling reactions, making it valuable in the synthesis of complex organic molecules.

Properties

Molecular Formula

C20H25BO2

Molecular Weight

308.2 g/mol

IUPAC Name

2-(3-ethyl-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H25BO2/c1-6-15-14-17(21-22-19(2,3)20(4,5)23-21)12-13-18(15)16-10-8-7-9-11-16/h7-14H,6H2,1-5H3

InChI Key

QGINVODAXDWLBK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)CC

Origin of Product

United States

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